Benzaldehyde quinolin-8-ylhydrazone
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Description
Benzaldehyde quinolin-8-ylhydrazone is a chemical compound with the molecular formula C16H13N3 . It is used in various applications, including as a precursor for other chemical syntheses.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study published in Nature Communications discusses the synthesis of benzaldehyde, a component of this compound . The synthesis involves a peroxisomal heterodimeric enzyme and uses the β-oxidative pathway in peroxisomes . Another study discusses the synthesis of quinoline, another component of this compound, from α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a combination of benzaldehyde and quinoline . The structure of benzaldehyde includes an aromatic ring, also known as a benzene ring, attached to a formyl group .Physical And Chemical Properties Analysis
This compound shares some physical and chemical properties with its component, benzaldehyde. Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C .Scientific Research Applications
Synthesis and Chemical Properties :
- Redox-Annulation Processes : A study by Chen and Seidel (2016) in "Organic Letters" discusses the assembly of benzo[a]quinolizine-2-one derivatives from tetrahydroisoquinoline and β-ketoaldehydes using a redox-Mannich process. This process involves azomethine ylides as reactive intermediates (Chen & Seidel, 2016).
Anticancer Properties :
- Cytotoxic Properties of Quinoline-3-Carbaldehyde Hydrazones : A study by Korcz et al. (2018) in "Molecules" explores the synthesis and in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones on human tumor cell lines. Certain benzotriazole-containing quinolines showed significant cancer cell growth inhibitory effects (Korcz et al., 2018).
Catalytic Applications in Chemical Reactions :
- Mixed-ligand Benzaldehyde Thiosemicarbazone Complexes : Dutta et al. (2012) in "RSC Advances" discuss the synthesis of mixed-ligand complexes of palladium with benzaldehyde thiosemicarbazones, which show notable catalytic efficiency in C–C and C–N coupling reactions (Dutta et al., 2012).
Synthetic Versatility and Drug Development :
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Solomon and Lee (2011) in "Current Medicinal Chemistry" review the use of quinoline compounds, highlighting their synthetic versatility and potential in anticancer activities and drug development (Solomon & Lee, 2011).
Chromatographic Analysis and Sensing Applications :
- High-Sensitivity Chromatographic Analysis : Beale et al. (1989) in "Talanta" describe the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines (Beale et al., 1989).
Antioxidant and DNA-Binding Properties :
- Binuclear Lanthanide(III) Complexes : Liu et al. (2012) in "Chemistry & Biodiversity" studied the antioxidation and DNA-binding properties of binuclear lanthanide(III) complexes with a Schiff base ligand derived from 8-hydroxyquinoline-7-carboxaldehyde, indicating strong binding to DNA and effective scavenging of radicals (Liu et al., 2012).
properties
IUPAC Name |
N-[(E)-benzylideneamino]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAKISPEJCLJV-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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